tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules, aiding in the study of protein structure and function .
Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .
Industry: Industrially, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. The methoxycarbonyl group stabilizes the compound, making it resistant to nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of the free amine .
Comparison with Similar Compounds
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Uniqueness: tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate is unique due to its specific combination of tert-butyl and methoxycarbonyl groups, which provide both steric protection and stability. This makes it particularly effective as a protecting group in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXHHVELJHLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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